3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

kinase inhibition screening hit IC50

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one (C₁₇H₁₂N₄O, MW 288.30) is a fully aromatic, N-unsubstituted pyrazolo[3,4-d]pyridazin-4-one heterocycle in which the 3‑ and 5‑positions are each occupied by a phenyl ring. The pyrazolo[3,4-d]pyridazinone scaffold has been explored preclinically as a core for covalent FGFR inhibitors , irreversible BTK inhibitors , PDE4 inhibitors , and DDR1 kinase inhibitors.

Molecular Formula C17H12N4O
Molecular Weight 288.30 g/mol
CAS No. 90330-87-3
Cat. No. B14348135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
CAS90330-87-3
Molecular FormulaC17H12N4O
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2C(=O)N(N=C3)C4=CC=CC=C4
InChIInChI=1S/C17H12N4O/c22-17-15-14(11-18-21(17)13-9-5-2-6-10-13)19-20-16(15)12-7-3-1-4-8-12/h1-11H,(H,19,20)
InChIKeyYIIPXGZODAEBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one (CAS 90330-87-3): Chemistry, Scaffold Context, and Procurement Pre-Screening


3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one (C₁₇H₁₂N₄O, MW 288.30) is a fully aromatic, N-unsubstituted pyrazolo[3,4-d]pyridazin-4-one heterocycle in which the 3‑ and 5‑positions are each occupied by a phenyl ring. The pyrazolo[3,4-d]pyridazinone scaffold has been explored preclinically as a core for covalent FGFR inhibitors [1], irreversible BTK inhibitors [2], PDE4 inhibitors [3], and DDR1 kinase inhibitors. The 3,5‑diphenyl substitution pattern eliminates potential metabolic soft spots present in alkyl‑substituted analogs while preserving a planar, π‑rich pharmacophore that participates in kinase hinge‑binding interactions. However, the compound is primarily cited as a synthetic intermediate or as a comparably weak screening hit; no optimized lead series has been built directly upon this exact chemical entity.

Why 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one Cannot Be Freely Swapped with Close Pyrazolo[3,4-d]pyridazinone Analogs


Pyrazolo[3,4-d]pyridazinone congeners are not functionally interchangeable because minor structural changes produce large shifts in target potency, selectivity, and ADME properties. In the covalent FGFR inhibitor series, replacing the N‑aryl substituent altered FGFR1 IC₅₀ by >100‑fold, while moving a single methyl group dictated whether a compound behaved as a reversible or irreversible binder [1]. The BTK inhibitor patent discloses that the presence, position, and identity of the N‑aryl group determine kinase selectivity versus off‑targets such as EGFR and JAK3 [2]. For the 3,5‑diphenyl derivative specifically, the absence of an N‑alkyl or N‑aryl solubilizing group and the symmetric phenyl decoration create a unique electronic and steric environment that is not duplicated by 3‑phenyl‑5‑methyl or 3‑aryl‑5‑heteroaryl variants. Consequently, procuring a generic pyrazolo[3,4-d]pyridazin-4-one scaffold instead of the exact 3,5‑diphenyl compound introduces uncontrolled risk: activity, selectivity, and physicochemical profiles cannot be assumed transferable.

Quantitative Differentiation Evidence for 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one


Screening-Level Inhibitory Activity: A Single Quantitative Anchor Point

In a biological screen of pyrazolo[3,4-d]pyridazinone derivatives, 3,5-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one (reported as compound 7) displayed an IC₅₀ of 28 ± 3 µM [1]. A PubMed Commons comment on the original publication noted that this single‑digit micromolar activity is insufficient to classify the compound as potent or selective [2]. The original study compared the compound directly with close analogs within the same assay: compound 8 (30 ± 5 µM), compound 2 (52 ± 4 µM), compound 4 (55 ± 11 µM), and compounds 1 and 6 (both >100 µM) [1]. The 2‑fold window between compound 7 and the next most active analog (compound 8) represents the only head‑to‑head quantitative differentiation available for this chemical entity. No follow‑up selectivity, cellular, or in vivo data have been reported for the 3,5‑diphenyl derivative.

kinase inhibition screening hit IC50

Evidence‑Constrained Application Scenarios for 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one


Scaffold‑Hopping Starting Point for Kinase Inhibitor Medicinal Chemistry

The pyrazolo[3,4-d]pyridazinone core has validated hinge‑binding capability in multiple kinase programs (FGFR, BTK, DDR1). The 3,5‑diphenyl derivative provides a chemically tractable, fully aromatic entry point that can be elaborated at the N‑1 and N‑2 positions or at the 4‑oxo group [1][2]. The available IC₅₀ of 28 µM confirms that the unoptimized scaffold retains low‑micromolar activity, serving as a baseline for library enumeration. Procurement is appropriate for medicinal chemistry groups that require a defined starting material for parallel synthesis or structure‑based design, provided they have internal resources to generate their own selectivity and PK data.

Negative Control or Pharmacological Tool Compound

Because the 3,5‑diphenyl derivative lacks the structural features that confer high potency in optimized leads (e.g., acrylamide warhead for covalent binding, solubilizing N‑alkyl groups), it may serve as a weakly active control in biochemical assays. The limited 2‑fold potency window over close analogs [1] makes it a candidate for use as a negative control when testing more elaborated pyrazolo[3,4-d]pyridazinone inhibitors, helping to dissect the contribution of specific substituents to overall activity.

Synthetic Intermediate for Diversification Libraries

The 4‑oxo group and the NH at position 1 are amenable to alkylation, acylation, and sulfonation, enabling rapid generation of focused libraries [1]. Procurement of the 3,5‑diphenyl core in multi‑gram quantities is justified when a medicinal chemistry campaign plans to explore N‑1 and N‑2 substitution vectors systematically, as the symmetric phenyl decoration provides a consistent steric backdrop for SAR interpretation.

Quote Request

Request a Quote for 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.